molecular formula C16H24N2S B12988432 N-(1-(1-Benzylpyrrolidin-3-yl)ethyl)thietan-3-amine

N-(1-(1-Benzylpyrrolidin-3-yl)ethyl)thietan-3-amine

Cat. No.: B12988432
M. Wt: 276.4 g/mol
InChI Key: JJNKECLGOZQEFQ-UHFFFAOYSA-N
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Description

N-(1-(1-Benzylpyrrolidin-3-yl)ethyl)thietan-3-amine is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-Benzylpyrrolidin-3-yl)ethyl)thietan-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group. The thietane ring is then incorporated through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-Benzylpyrrolidin-3-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thietane ring, using reagents such as sodium azide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thietane derivatives.

Scientific Research Applications

N-(1-(1-Benzylpyrrolidin-3-yl)ethyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(1-Benzylpyrrolidin-3-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzylpyrrolidin-3-yl)methylamine
  • 1-(1-Benzylpyrrolidin-3-yl)ethan-1-amine
  • 1-Benzylpyrrolidin-3-amine

Uniqueness

N-(1-(1-Benzylpyrrolidin-3-yl)ethyl)thietan-3-amine is unique due to the presence of the thietane ring, which imparts distinct chemical properties and reactivity compared to similar compounds

Properties

Molecular Formula

C16H24N2S

Molecular Weight

276.4 g/mol

IUPAC Name

N-[1-(1-benzylpyrrolidin-3-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C16H24N2S/c1-13(17-16-11-19-12-16)15-7-8-18(10-15)9-14-5-3-2-4-6-14/h2-6,13,15-17H,7-12H2,1H3

InChI Key

JJNKECLGOZQEFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(C1)CC2=CC=CC=C2)NC3CSC3

Origin of Product

United States

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